molecular formula C28H26N4O4 B10788058 LPA1 receptor antagonist 1

LPA1 receptor antagonist 1

Cat. No.: B10788058
M. Wt: 482.5 g/mol
InChI Key: PXQUHYSYFWQRMF-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lysophosphatidic acid receptor 1 antagonist 1 is a compound that inhibits the activity of the lysophosphatidic acid receptor 1. This receptor is involved in various physiological processes, including cell proliferation, migration, and survival. Lysophosphatidic acid receptor 1 antagonist 1 has shown potential in treating conditions such as idiopathic pulmonary fibrosis and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) of chloro-pyridine with sodium methoxide in methanol at room temperature. This reaction yields a high percentage of the desired product .

Industrial Production Methods

Industrial production of lysophosphatidic acid receptor 1 antagonist 1 typically involves large-scale synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure product quality .

Chemical Reactions Analysis

Types of Reactions

Lysophosphatidic acid receptor 1 antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Lysophosphatidic acid receptor 1 antagonist 1 has a wide range of scientific research applications:

Mechanism of Action

Lysophosphatidic acid receptor 1 antagonist 1 exerts its effects by binding to the lysophosphatidic acid receptor 1 and inhibiting its activity. This receptor is involved in various signaling pathways that regulate cell proliferation, migration, and survival. By blocking the receptor, lysophosphatidic acid receptor 1 antagonist 1 can reduce fibroblast activation, collagen production, and other processes associated with diseases like idiopathic pulmonary fibrosis and cancer .

Properties

IUPAC Name

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQUHYSYFWQRMF-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.